
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel therapeutic agents. This compound is a pyrimidine derivative that has shown promising results in various studies related to cancer, inflammation, and infectious diseases.
作用机制
The exact mechanism of action of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes and signaling pathways that play a crucial role in cancer cell growth and inflammation. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various preclinical models.
Biochemical and physiological effects:
Studies have reported that this compound has low toxicity and is well-tolerated in animal models. This compound has been found to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. In addition, this compound has been shown to have good solubility and stability, which are essential factors in drug development.
实验室实验的优点和局限性
One of the significant advantages of using 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine in lab experiments is its potent inhibitory effect on cancer cell lines. This compound has also shown promising results in the treatment of inflammatory and infectious diseases. However, one of the limitations of this compound is the lack of information regarding its safety and efficacy in humans. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
未来方向
There are several future directions for the research and development of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine. One of the most promising areas of research is the development of novel anticancer agents based on this compound. Further studies are needed to determine the optimal dosage, efficacy, and safety of this compound in humans. In addition, this compound has shown potential in the treatment of inflammatory and infectious diseases, and further research is needed to explore its therapeutic potential in these areas. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
合成方法
The synthesis of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine involves the reaction of 2-amino-4-(2-methoxypyridin-3-yl)pyrimidine with 1-bromo-4-(4-methylpiperazin-1-yl)butane in the presence of a base. The reaction is carried out in a suitable solvent, and the product is purified through column chromatography. This method has been reported in various research studies and has been found to be efficient in producing the desired compound.
科学研究应用
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine has been extensively studied for its potential use in the development of anticancer agents. Studies have shown that this compound has a potent inhibitory effect on various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition to cancer, this compound has also shown promising results in the treatment of inflammatory diseases and infectious diseases such as tuberculosis.
属性
IUPAC Name |
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-20-6-8-21(9-7-20)13-10-12(18-15(16)19-13)11-4-3-5-17-14(11)22-2/h3-5,10H,6-9H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGJKWMSOQBSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)C3=C(N=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5022197.png)
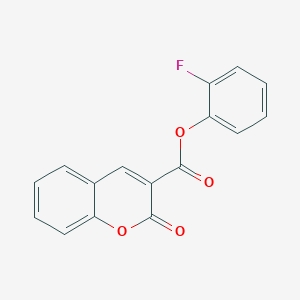
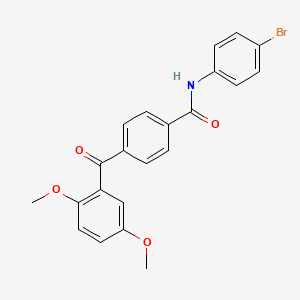
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022229.png)
![2-{[(2,6-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5022235.png)
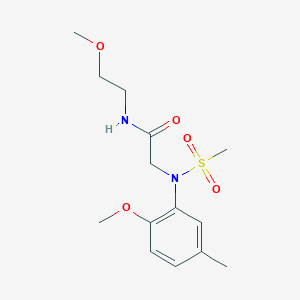
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)
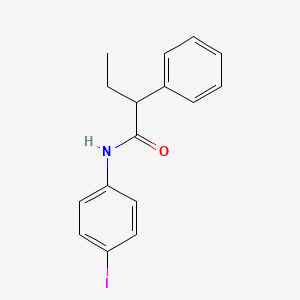
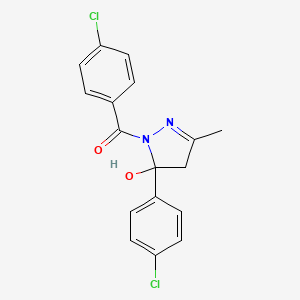
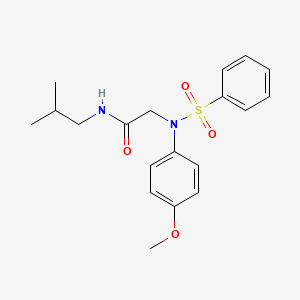
![3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5022302.png)
![N-allyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5022308.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)